Ethyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate is a chemical compound featuring a bicyclic structure. This compound is part of the bicyclo[2.2.2]octane family, which is known for its unique three-dimensional framework. The presence of a bromomethyl group and an ethyl ester functional group makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate typically involves the bromination of a bicyclo[2.2.2]octane derivative. One common method includes the radical bromination of bicyclo[2.2.2]octane-1-carboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ester group or the bromomethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Major Products
Nucleophilic Substitution: Products include azides, nitriles, and thioethers.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and alkanes.
Scientific Research Applications
Ethyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate largely depends on the type of reaction it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation and reduction reactions, the functional groups are modified through electron transfer processes, altering the compound’s chemical properties.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-bromobicyclo[2.2.2]octane-1-carboxylate
- Bicyclo[2.2.2]octane-1,4-dicarboxylic acid
- Bicyclo[2.2.2]octane-1-carboxylic acid
Uniqueness
Ethyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate is unique due to the presence of both a bromomethyl group and an ethyl ester group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in synthetic chemistry and research.
Properties
Molecular Formula |
C12H19BrO2 |
---|---|
Molecular Weight |
275.18 g/mol |
IUPAC Name |
ethyl 4-(bromomethyl)bicyclo[2.2.2]octane-1-carboxylate |
InChI |
InChI=1S/C12H19BrO2/c1-2-15-10(14)12-6-3-11(9-13,4-7-12)5-8-12/h2-9H2,1H3 |
InChI Key |
JELFSFJTUWCMJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCC(CC1)(CC2)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.